molecular formula C10H17NO2 B3151945 Methyl 1-(aminomethyl)spiro[2.4]heptane-1-carboxylate CAS No. 724773-42-6

Methyl 1-(aminomethyl)spiro[2.4]heptane-1-carboxylate

Cat. No. B3151945
Key on ui cas rn: 724773-42-6
M. Wt: 183.25 g/mol
InChI Key: VWBMKZXMDQPIQY-UHFFFAOYSA-N
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Patent
US07030267B2

Procedure details

To a solution of 1-aminomethyl-spiro[2.4]heptane-1-carboxylic acid methyl ester (3.40 g, 18.6 mmol) was added methanol (75 mL) and lithium hydroxide-water (LiOH—H2O) (1.55 g, 37.1 mmol). The mixture was heated to reflux under nitrogen for 48 hours. The solvent was removed by evaporation under reduced pressure and the residue was dissolved in water (50 mL). With ice bath cooling, concentrated HCl (˜2.5 mL) was added until the pH was adjusted to 6. A white precipitate was isolated by filtration and dried under vacuum to yield 1.22 g (39%) of 1-aminomethyl-spiro[2.4]heptane-1-carboxylic acid as an off-white solid: mp 231–235° C. (decomposition); 1H NMR (300 MHz, D2O) δ 0.78 (d, J=4.7 Hz, 1H), 1.32 (d, J=4.7 Hz, 1H), 1.40 (m, 1H), 1.54–1.77 (m, 7H), 2.86 (d, J=13.2 Hz, 1H), 3.43 (d, J=13.2 Hz, 1H); MS (APCI) m/z 170 [M+H]+. Anal. Calcd. For C9H15NO2 −1.1H2O: C, 57.18; H, 9.17; N, 7.41. Found: C, 57.38; H, 8.82; N, 7.09.
Quantity
3.4 g
Type
reactant
Reaction Step One
Name
lithium hydroxide water
Quantity
1.55 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1([CH2:12][NH2:13])[C:7]2([CH2:11][CH2:10][CH2:9][CH2:8]2)[CH2:6]1)=[O:4].[OH-].[Li+].O>CO>[NH2:13][CH2:12][C:5]1([C:3]([OH:4])=[O:2])[C:7]2([CH2:11][CH2:10][CH2:9][CH2:8]2)[CH2:6]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
3.4 g
Type
reactant
Smiles
COC(=O)C1(CC12CCCC2)CN
Name
lithium hydroxide water
Quantity
1.55 g
Type
reactant
Smiles
[OH-].[Li+].O
Name
Quantity
75 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux under nitrogen for 48 hours
Duration
48 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed by evaporation under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in water (50 mL)
TEMPERATURE
Type
TEMPERATURE
Details
With ice bath cooling
ADDITION
Type
ADDITION
Details
concentrated HCl (˜2.5 mL) was added until the pH
CUSTOM
Type
CUSTOM
Details
A white precipitate was isolated by filtration
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
NCC1(CC12CCCC2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.22 g
YIELD: PERCENTYIELD 39%
YIELD: CALCULATEDPERCENTYIELD 38.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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